2-(1-Aminoethyl)-3-bromophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-(1-aminoethyl)-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3 |
InChI Key |
PFHXRVCVKNKTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Aminoethyl 3 Bromophenol and Its Stereoisomers
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-(1-Aminoethyl)-3-bromophenol reveals several possible disconnections. The primary disconnection breaks the C-N bond of the aminoethyl group, leading back to a chiral alcohol precursor, 1-(3-bromo-2-hydroxyphenyl)ethanol. This disconnection is strategically advantageous as the stereocenter can be established through the asymmetric reduction of a corresponding ketone.
A further disconnection of the C-C bond in the hydroxyethyl side chain points to 2-hydroxy-3-bromoacetophenone as a key intermediate. This acetophenone can be envisioned as arising from the Friedel-Crafts acylation of a suitable bromophenol derivative. Alternatively, regioselective bromination of 2-hydroxyacetophenone could provide the desired intermediate.
The core structure can be traced back to simpler, commercially available starting materials such as 3-bromophenol or 2-aminophenol through strategic functional group interconversions and introductions.
Classical Synthetic Routes to the Core Structure
Classical, non-stereoselective routes to the racemic form of this compound establish the foundational chemistry for accessing this compound. These routes focus on the regioselective construction of the substituted phenol (B47542) ring and the subsequent introduction of the aminoethyl side chain.
Multi-Step Synthesis from Phenolic Precursors
A plausible multi-step synthesis can commence from a readily available phenolic precursor. One such route could start with 3-bromophenol. The key steps would involve the introduction of the acetyl group at the C2 position, followed by the transformation of this group into the aminoethyl moiety.
A representative synthetic sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 2-Acetyl-5-bromophenol and other isomers |
| 2 | Isomer Separation | Chromatography | 2-Acetyl-3-bromophenol |
| 3 | Reduction of Ketone | Sodium borohydride (NaBH4), Methanol | 1-(3-Bromo-2-hydroxyphenyl)ethanol |
| 4 | Conversion to Alkyl Halide | Thionyl chloride (SOCl2) or PBr3 | 1-(3-Bromo-2-hydroxyphenyl)ethyl chloride/bromide |
| 5 | Amination | Ammonia (B1221849) (NH3) or other amine source | This compound (racemic) |
It is important to note that the Friedel-Crafts acylation of 3-bromophenol can lead to a mixture of isomers, necessitating careful purification to isolate the desired 2-acetyl-3-bromophenol.
Regioselective Bromination Strategies
An alternative approach involves the regioselective bromination of a pre-functionalized phenol. For instance, starting with 2-aminophenol, protection of the amino and hydroxyl groups would be necessary before proceeding with bromination. The directing effects of the protected groups would then guide the bromine to the desired position.
Challenges in the direct bromination of 3-aminophenol exist, as the reaction can be complex due to the activating and directing effects of both the amino and hydroxyl groups. Protonation of the amino group in acidic media can change its directing effect from ortho,para-directing to meta-directing, leading to a mixture of products. researchgate.net
A more controlled method for the synthesis of a related compound, 3-amino-4-bromophenol, involves a multi-step sequence starting from 3-nitro-4-aminophenol, proceeding through diazotization, bromination, and subsequent reduction of the nitro group.
Introduction of the Aminoethyl Moiety
The introduction of the aminoethyl group is typically achieved in a stepwise manner from an acetyl group. The classical approach involves the reduction of the ketone to a secondary alcohol, followed by conversion to an alkyl halide and subsequent nucleophilic substitution with an amine source.
A common method for the reduction of the acetyl group to a hydroxyethyl group is the use of sodium borohydride in an alcoholic solvent. The resulting alcohol can then be converted to the corresponding amine.
Asymmetric and Stereoselective Synthetic Approaches
The synthesis of specific stereoisomers of this compound requires the use of asymmetric synthesis techniques. The key step for introducing chirality is the reduction of the prochiral ketone, 2-acetyl-3-bromophenol, to a chiral alcohol.
Chiral Catalyst Applications in Aminoethyl Formation
The asymmetric reduction of acetophenones to chiral secondary alcohols is a well-established transformation in organic synthesis. This can be achieved with high enantioselectivity using various chiral catalysts.
Catalytic Asymmetric Reduction of 2-Acetyl-3-bromophenol:
The reduction of 2-acetyl-3-bromophenol to either the (R)- or (S)-1-(3-bromo-2-hydroxyphenyl)ethanol can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation.
| Catalyst System | Reducing Agent | Typical Enantiomeric Excess (e.e.) |
| Chiral Oxazaborolidines (e.g., Corey-Bakshi-Shibata catalyst) | Borane (BH3) | High |
| Ruthenium-based catalysts with chiral ligands | H2 | High |
| Biocatalysts (e.g., reductases from various microorganisms) | Co-factor (e.g., NADPH) | Often >99% |
For example, carbonyl reductases from various yeast and bacteria have been shown to reduce 2-hydroxyacetophenone derivatives to the corresponding chiral diols with excellent enantioselectivity. researchgate.netresearchgate.netbohrium.com These biocatalytic methods offer an environmentally friendly and highly selective route to the chiral alcohol intermediate.
Once the chiral alcohol is obtained, its conversion to the corresponding chiral amine can be achieved with retention or inversion of configuration, depending on the chosen method. A common route that proceeds with inversion of configuration is the Mitsunobu reaction with a nitrogen nucleophile, such as phthalimide, followed by deprotection. Alternatively, conversion to a sulfonate ester followed by SN2 displacement with an amine source also results in inversion of stereochemistry.
Resolution Techniques for Enantiomeric Purity
The separation of a racemic mixture into its individual enantiomers, a process known as chiral or optical resolution, is a critical step in the synthesis of enantiomerically pure compounds. wikipedia.org For a chiral amine like this compound, several established and advanced techniques can be employed to achieve high enantiomeric purity.
Diastereomeric Salt Crystallization
The most common and historically significant method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, which acts as a resolving agent. wikipedia.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. libretexts.orgchiralpedia.com
The process typically involves the following steps:
Reaction of the racemic this compound with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid) in a suitable solvent. libretexts.org
This reaction forms a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].
Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution. chiralpedia.com
The crystallized salt is separated by filtration.
A simple acid-base workup is then used to break the salt apart, liberating the enantiomerically enriched amine from the chiral resolving agent. wikipedia.org
The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent, which often requires empirical screening to find the optimal conditions for separation. researchgate.net
Chiral Chromatography
Chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers directly. encyclopedia.pub This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemate. The differential interaction leads to different retention times for the (R)- and (S)-enantiomers as they pass through the column, allowing for their effective separation. encyclopedia.pub
Common types of chiral stationary phases include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral columns are widely used for both analysis of enantiomeric excess and for purification on a preparative scale. chiralpedia.com
Enzymatic Resolution
Enzymatic resolution is a form of kinetic resolution that leverages the high stereoselectivity of enzymes. chiralpedia.comnih.gov An enzyme, such as a lipase or an acylase, is used to selectively catalyze a reaction on one enantiomer of the racemic mixture while leaving the other unreacted. For example, an enzyme could selectively acylate the (R)-enantiomer of this compound, leaving the (S)-enantiomer untouched. The resulting acylated product and the unreacted amine enantiomer have different chemical properties and can be easily separated by standard methods like extraction or chromatography. A key advantage of this method is its operation under mild conditions, though it is limited by a maximum theoretical yield of 50% for the desired enantiomer unless coupled with a process to racemize and recycle the unwanted enantiomer. wikipedia.orgrsc.org
Interactive Table: Comparison of Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. wikipedia.orglibretexts.org | Scalable, cost-effective for large quantities, well-established. chiralpedia.com | Requires screening of resolving agents and solvents; yield is limited to 50% per cycle for the desired enantiomer. wikipedia.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. encyclopedia.pub | High separation efficiency, applicable to a wide range of compounds, can be automated. researchgate.net | Higher cost of chiral columns and solvents, may be less economical for very large scales. pharmtech.com |
| Enzymatic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme. chiralpedia.com | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Maximum 50% yield for the target enantiomer, requires screening for a suitable enzyme. wikipedia.org |
Modern and Green Chemistry Principles in Synthesis
Modern synthetic strategies increasingly incorporate the principles of green chemistry, aiming to design processes that are more efficient, produce less waste, and use less hazardous substances. nih.govnih.gov The synthesis of this compound can benefit significantly from these approaches, moving beyond classical methods to more sustainable and advanced manufacturing paradigms.
Catalytic and Asymmetric Syntheses
Asymmetric synthesis is a proactive approach to obtaining enantiomerically pure compounds, as it creates the desired stereoisomer directly, thereby avoiding the 50% waste inherent in resolving a racemic mixture. wikipedia.orgnih.gov This is often achieved through the use of chiral catalysts or reagents.
For the synthesis of chiral amines like this compound, key asymmetric methods include:
Asymmetric Reductive Amination: A precursor ketone, 1-(3-bromo-2-hydroxyphenyl)ethan-1-one, can be converted directly to the chiral amine through reductive amination using a chiral catalyst. This one-step process forms the C-N bond and the stereocenter simultaneously.
Asymmetric Hydrogenation of Imines: A related strategy involves the formation of an intermediate imine, which is then hydrogenated using a chiral metal catalyst (e.g., based on rhodium, ruthenium, or iridium with chiral phosphine ligands). The catalyst guides the hydrogen addition to one face of the imine, producing a preponderance of one enantiomer.
Catalytic Asymmetric Allylation: Organocatalytic methods, for instance using chiral BINOL derivatives, can catalyze the asymmetric allylation of imines, which can be a step towards synthesizing homoallylic amines with high enantioselectivity. beilstein-journals.org
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recycled. nih.govuvic.ca
These catalytic methods are highly desirable as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product, which is both atom-economical and cost-effective. nih.gov
Flow Chemistry and Continuous Processing Innovations
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. researchgate.net In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. nih.gov This technology offers several advantages for the synthesis of pharmaceutical intermediates:
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, which significantly improves safety, especially for highly exothermic or potentially hazardous reactions. researchgate.netasymchem.com
Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.netscielo.br
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. scielo.br
Automation and Integration: Flow systems are easily automated and can integrate multiple synthetic and purification steps into a single, continuous sequence, reducing manual handling and processing time. uc.pt
Sustainable Reagent and Solvent Utilization
A central tenet of green chemistry is the use of materials that are less harmful and more sustainable. upubscience.com
Solvent Selection: The choice of solvent is critical, as solvents constitute a large portion of the waste in chemical processes. Green chemistry principles encourage the use of safer, more environmentally benign solvents. Instead of hazardous chlorinated solvents like dichloromethane or toxic solvents like benzene (B151609), alternatives are preferred.
Interactive Table: Examples of Green Solvents
| Solvent Class | Examples | Properties and Rationale |
| Water | H₂O | Non-toxic, non-flammable, inexpensive. Its use can be challenging for non-polar reactants but is ideal where possible. |
| Alcohols | Ethanol, Isopropanol (IPA) | Readily available, lower toxicity than many organic solvents, biodegradable. |
| Bio-renewable Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | Derived from biomass sources, offering a more sustainable lifecycle. mdpi.com Often have favorable properties as replacements for traditional polar aprotic solvents. |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, and can be easily removed by depressurization, leaving no residue. |
Reagent Choice: The selection of reagents also plays a crucial role. Catalytic hydrogenation, for example, is a greener alternative to stoichiometric metal hydride reductions (e.g., using NaBH₄ or LiAlH₄) because it uses hydrogen as the reductant and produces water as the only byproduct. patsnap.comgoogle.com The use of polymer-supported reagents can also simplify purification, as the spent reagent can be removed by simple filtration, reducing the need for chromatographic purification and associated solvent waste. rsc.org
Purification and Isolation Methodologies in Synthetic Research
The final stage of any synthesis is the purification and isolation of the target compound in the desired purity. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Crystallization: This is a primary technique for purifying solid organic compounds. It relies on the differences in solubility between the desired compound and impurities in a chosen solvent. A crude solid is dissolved in a hot solvent and, upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. For chiral compounds, fractional crystallization can sometimes be used to separate diastereomers. wikipedia.org
Chromatography:
Column Chromatography: A standard and versatile method for purification in a research setting. It involves passing a solution of the crude product through a column packed with a stationary phase (commonly silica gel or alumina). Separation occurs based on the differential adsorption of the components to the stationary phase.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for purifying high-value compounds or for difficult separations. For this compound, reverse-phase HPLC (using a non-polar stationary phase and a polar mobile phase) would be a common choice. Enantiomerically pure compounds can be isolated using preparative HPLC with a chiral stationary phase. mdpi.com
Extraction: Liquid-liquid extraction is used to separate compounds based on their relative solubilities in two immiscible liquids (e.g., water and an organic solvent). It is often used during the workup of a reaction to remove inorganic salts or highly polar/non-polar impurities.
Use of Scavenger Resins: In modern synthesis, scavenger resins (polymer-supported reagents) are often used to simplify purification. These resins are designed to react with and bind specific types of impurities or excess reagents. After the reaction is complete, the resin-bound impurities are simply filtered off, leaving a cleaner solution of the desired product and significantly reducing the need for chromatography. uc.pt
Chemical Reactivity, Derivatization, and Mechanistic Studies
Electrophilic Aromatic Substitution Reactions on the Bromophenol Ring
The benzene (B151609) ring in 2-(1-Aminoethyl)-3-bromophenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the phenolic hydroxyl and, to a lesser extent, the aminoethyl group. The hydroxyl group is one of the most powerful activating groups. libretexts.org Its presence makes the ring significantly more nucleophilic than benzene itself, often allowing for reactions under milder conditions. chemistrystudent.com
The directing effects of the substituents are as follows:
-OH (at C1): Strongly activating and ortho-, para-directing (to C2, C4, C6).
-CH(NH₂)CH₃ (at C2): Activating and ortho-, para-directing (to C1, C3, C5).
-Br (at C3): Deactivating but ortho-, para-directing (to C2, C4, C6).
Considering the positions are already substituted at C1, C2, and C3, the potential sites for electrophilic attack are C4, C5, and C6. The powerful hydroxyl group strongly directs to the C4 and C6 positions. The bromine atom also directs to C4 and C6. The aminoethyl group directs to C5. The combined and overriding influence of the hydroxyl group makes positions C4 and C6 the most electronically enriched and sterically accessible for electrophiles.
Nitration: Direct nitration of highly activated phenols can lead to oxidative decomposition and the formation of tarry materials. libretexts.org However, under controlled conditions, such as using dilute nitric acid at room temperature, regioselective nitration is possible. chemistrystudent.com For this compound, the electrophile (NO₂⁺) would preferentially substitute at the C4 or C6 position, driven by the directing effect of the hydroxyl group. Photocatalytic methods for the nitration of bromophenols have also been developed, offering an alternative pathway. google.com
Halogenation: The high reactivity of the phenol (B47542) ring means that bromination can often proceed without a Lewis acid catalyst and can be difficult to control, sometimes leading to poly-halogenated products. libretexts.org Given the existing substitution pattern, further bromination or chlorination would be expected to occur at the C4 and C6 positions.
Nucleophilic Reactivity of the Amino Group
The primary amino group in the ethyl side chain is a potent nucleophile and a site for various chemical modifications. chandra-asri.com However, direct alkylation of amines with alkyl halides can be problematic, often leading to over-alkylation and mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the product amine can be more nucleophilic than the starting material. thieme-connect.demasterorganicchemistry.com
Acylation: A more controlled and common reaction is acylation, where the amino group reacts with acylating agents like acid chlorides or anhydrides. This reaction is typically high-yielding and forms a stable amide bond. For instance, reaction with acetyl chloride would yield N-(1-(2-hydroxy-6-bromophenyl)ethyl)acetamide.
Alkylation: While direct alkylation is challenging, selective mono-alkylation can sometimes be achieved under specific conditions, for example, using a base like potassium carbonate. thieme-connect.de Reductive amination offers a more reliable alternative for controlled alkylation.
| Reaction Type | Reagent Example | Product Type | Notes |
| Acylation | Acetyl Chloride | N-acylated amide | Generally a clean and high-yielding reaction. |
| Alkylation | Methyl Iodide | Mixture of N-alkylated amines | Prone to over-alkylation, leading to poor selectivity. masterorganicchemistry.com |
| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl derivative | A controlled method for introducing alkyl groups. |
Transformations of the Bromine Atom
The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. It can also be removed through reduction.
Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions. xisdxjxsu.asia These reactions provide a powerful tool for elaborating the molecular structure.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. xisdxjxsu.asiaresearchgate.net It is widely used in the synthesis of biaryl compounds and natural products. xisdxjxsu.asia The reaction of this compound with an arylboronic acid would yield a 3-aryl-2-(1-aminoethyl)phenol derivative. beilstein-journals.orgsigmaaldrich.commdpi.com
Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to aryl-alkyne structures. acs.orgorganic-chemistry.org It is a vital tool for creating rigid and conjugated systems. acs.org Both copper-cocatalyzed and copper-free conditions have been developed for this transformation. acs.orgrsc.org
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Structure |
| Suzuki-Miyaura xisdxjxsu.asiasigmaaldrich.com | Phenylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Phenyl-2-(1-aminoethyl)phenol |
| Heck | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2-(1-Aminoethyl)-3-styrylphenol |
| Sonogashira acs.orgorganic-chemistry.org | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(1-Aminoethyl)-3-(phenylethynyl)phenol |
The bromine substituent can be removed through reductive dehalogenation to yield 2-(1-aminoethyl)phenol (B1267629). This transformation is valuable when the bromine is used as a temporary blocking or directing group. organic-chemistry.org
Catalytic Hydrogenation: A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.orgsci-hub.se This method is often chemoselective, allowing for the reduction of the aryl bromide in the presence of other functional groups. organic-chemistry.orgorganic-chemistry.org Conditions are typically mild, involving atmospheric pressure of H₂ at room temperature. sci-hub.se
Other Methods: Alternative methods include using reducing agents like 2-propanol with a radical initiator or iron-catalyzed dehalogenation with a Grignard reagent as the reductant. organic-chemistry.orgrsc.org These transition-metal-free methods can also be effective. researchgate.net
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, a strong nucleophile. It can also participate in esterification reactions.
O-Alkylation: The reaction of the phenoxide with an alkyl halide (Williamson ether synthesis) or other alkylating agents like alkylboranes yields an ether. researchgate.netacs.org This reaction provides a straightforward route to O-alkylated derivatives, such as 2-(1-aminoethyl)-3-bromoanisole. DFT studies have shown that O-alkylation is often kinetically controlled, while competing C-alkylation is thermodynamically controlled. researchgate.net
Esterification: Phenols can be converted to esters by reacting with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine. fishersci.cathermofisher.kr For example, reaction with benzoyl chloride would produce the corresponding benzoate (B1203000) ester at the phenolic position. fishersci.ca Acid-catalyzed esterification with carboxylic acids is also possible. libretexts.org
Stereochemical Outcomes and Diastereoselective Control in Reactions
The presence of a stereocenter at the C1 position of the ethyl group introduces the element of chirality. The (R)- and (S)-enantiomers of 2-(1-aminoethyl)phenol and its derivatives are valuable as chiral building blocks or auxiliaries in asymmetric synthesis. acs.org
Reactions involving the existing chiral center or occurring elsewhere in the molecule can proceed with diastereoselectivity. saskoer.ca The stereochemical outcome is influenced by factors such as the steric bulk of the substituents and the potential for intramolecular interactions, like hydrogen bonding involving the hydroxyl and amino groups. acs.org
Diastereoselective Control: In reactions that create a new stereocenter, the existing chiral center can direct the approach of a reagent, leading to the preferential formation of one diastereomer over another. numberanalytics.com This is a key principle in substrate-controlled diastereoselective synthesis. saskoer.ca
Asymmetric Synthesis: The synthesis of enantiomerically pure this compound itself would require an asymmetric method. Approaches include the asymmetric reduction of a precursor ketone (e.g., 2'-hydroxy-6'-bromoacetophenone) using chiral catalysts or the use of enzymes like ω-transaminases for stereoselective amination.
The control of stereochemistry is critical, as different stereoisomers of a complex molecule can have vastly different biological activities. numberanalytics.com
Formation of Heterocyclic and Polycyclic Derivatives
The strategic placement of a bromo, a hydroxyl, and an aminoethyl group on the aromatic ring makes this compound a versatile precursor for the synthesis of a variety of heterocyclic and polycyclic compounds. The inherent reactivity of these functional groups allows for intramolecular cyclization reactions, leading to the formation of complex molecular architectures. While specific studies on the cyclization of this compound are not extensively documented in publicly available literature, its structural motifs—a β-arylethylamine and an o-aminophenol—suggest its utility in several classical and modern cyclization strategies.
The aminoethyl side chain is particularly amenable to reactions such as the Pictet-Spengler and Bischler-Napieralski reactions for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively. wikipedia.orgwikipedia.org Concurrently, the o-aminophenol moiety can participate in condensation reactions to form benzoxazines and related polycyclic systems like dibenzoxazepines. thieme-connect.comresearchgate.net The presence of the bromine atom offers a handle for further functionalization or for participating in metal-catalyzed cross-coupling reactions to construct more complex polycyclic frameworks.
Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com For this compound, this reaction would proceed through the initial formation of a Schiff base with an aldehyde (e.g., formaldehyde (B43269) or acetaldehyde), followed by an intramolecular electrophilic substitution on the electron-rich phenol ring to form the tetrahydroisoquinoline core. The hydroxyl group on the benzene ring activates the aromatic system, facilitating the cyclization.
Hypothetical Reaction Scheme:
This compound reacts with an aldehyde in the presence of an acid catalyst to yield a substituted tetrahydroisoquinoline.
Table 1: Hypothetical Pictet-Spengler Reaction of this compound
| Reactant 1 | Aldehyde (R-CHO) | Catalyst | Product |
| This compound | Formaldehyde (HCHO) | HCl, H₂SO₄ | 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
| This compound | Acetaldehyde (CH₃CHO) | TFA | 8-Bromo-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
This table presents hypothetical products based on established Pictet-Spengler reaction mechanisms.
Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis
The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of N-acyl-β-arylethylamines using a dehydrating agent. wikipedia.orgresearchgate.net To utilize this compound in this reaction, it would first need to be acylated on the nitrogen atom. The subsequent acid-catalyzed cyclization would lead to the formation of a dihydroisoquinoline derivative. The choice of the acylating agent determines the substituent at the 1-position of the resulting dihydroisoquinoline.
Hypothetical Reaction Scheme:
N-acylated this compound undergoes intramolecular cyclization in the presence of a dehydrating agent to form a dihydroisoquinoline.
Table 2: Hypothetical Bischler-Napieralski Reaction of N-Acyl-2-(1-Aminoethyl)-3-bromophenol Derivatives
| N-Acyl Derivative | Dehydrating Agent | Product |
| N-Acetyl-2-(1-aminoethyl)-3-bromophenol | POCl₃, P₂O₅ | 8-Bromo-1,3-dimethyl-3,4-dihydroisoquinolin-7-ol |
| N-Benzoyl-2-(1-aminoethyl)-3-bromophenol | POCl₃ | 8-Bromo-3-methyl-1-phenyl-3,4-dihydroisoquinolin-7-ol |
This table outlines hypothetical products based on the principles of the Bischler-Napieralski reaction.
Formation of Benzoxazines
The o-aminophenol functionality within this compound allows for its participation in condensation reactions with aldehydes or ketones to form benzoxazine (B1645224) rings. thieme-connect.comnih.gov This reaction typically involves the formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular cyclization via nucleophilic attack of the phenolic oxygen.
Hypothetical Reaction Scheme:
This compound reacts with a carbonyl compound to yield a substituted benzoxazine.
Table 3: Hypothetical Benzoxazine Formation from this compound
| Reactant 1 | Carbonyl Compound | Conditions | Product |
| This compound | Acetone | Reflux | 4-(1-Aminoethyl)-5-bromo-2,2-dimethyl-2,3-dihydro-1,3-benzoxazine |
| This compound | Benzaldehyde | Lewis Acid Catalyst | 4-(1-Aminoethyl)-5-bromo-2-phenyl-2,3-dihydro-1,3-benzoxazine |
This table illustrates potential benzoxazine products derived from this compound.
Synthesis of Polycyclic Systems: Dibenzoxazepines
The structure of this compound also serves as a building block for more complex polycyclic systems such as dibenzoxazepines. The synthesis of such seven-membered rings can be achieved through the condensation of an o-aminophenol with an o-halobenzaldehyde, followed by an intramolecular cyclization. researchgate.netnottingham.ac.uk In a hypothetical scenario, the amino group of this compound could be modified, for instance, by reaction with an appropriate bifunctional reagent to facilitate a subsequent ring-closing reaction. The bromine atom can also be exploited in palladium-catalyzed cross-coupling reactions to build the second aromatic ring, leading to a dibenzo-fused heterocyclic system. acs.org
Hypothetical Two-Step Strategy for Dibenzoxazepine (B10770217) Formation:
Coupling: Palladium-catalyzed coupling of this compound with an ortho-substituted boronic acid (e.g., 2-formylphenylboronic acid).
Cyclization: Intramolecular condensation and cyclization of the resulting intermediate to form the dibenzoxazepine ring system.
This approach highlights the potential for creating complex, polycyclic architectures from this compound, leveraging both the inherent reactivity of its functional groups and the strategic placement of the bromine atom for further synthetic elaborations.
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. omicsonline.org For 2-(1-Aminoethyl)-3-bromophenol, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
High-resolution 1D NMR experiments are the foundation of structural elucidation, providing initial information on the different types of protons, carbons, and nitrogens within the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the hydroxyl, bromo, and aminoethyl substituents. The aliphatic region would feature a quartet for the methine (CH) proton, coupled to the three protons of the adjacent methyl group, which would appear as a doublet. The protons of the amine (NH₂) and hydroxyl (OH) groups would typically appear as broad singlets, although their appearance can vary with solvent and concentration.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon framework. libretexts.org For this compound, eight distinct signals are anticipated. Six signals would correspond to the aromatic carbons, with their chemical shifts indicating their electronic environment (e.g., carbons bonded to bromine, oxygen, and the side chain). Two signals in the aliphatic region would represent the methine and methyl carbons of the aminoethyl group. libretexts.org
¹⁵N NMR Spectroscopy : Nitrogen-15 NMR, while less sensitive, offers direct insight into the electronic environment of the nitrogen atom in the amino group. researchgate.net The chemical shift of the ¹⁵N signal can confirm the presence of the primary amine and can be used to study hydrogen bonding or protonation states. rsc.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| Aromatic CH | 6.7 - 7.5 | 115 - 135 | Doublet, Triplet |
| C-OH | - | 150 - 160 | - |
| C-Br | - | 110 - 120 | - |
| C-C(H)NH₂ | - | 130 - 140 | - |
| CH (methine) | 4.0 - 4.5 | 50 - 60 | Quartet |
| CH₃ (methyl) | 1.3 - 1.6 | 20 - 25 | Doublet |
| NH₂ (amine) | 1.5 - 3.0 (broad) | - | Singlet (broad) |
| OH (hydroxyl) | 4.5 - 6.0 (broad) | - | Singlet (broad) |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. wikipedia.orgweebly.com
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show a cross-peak between the methine (CH) quartet and the methyl (CH₃) doublet, confirming the ethyl fragment. It would also reveal correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached heteronuclei, typically ¹³C. sdsu.eduyoutube.com This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aromatic proton signals to their specific aromatic carbon atoms and the aliphatic proton signals to the methine and methyl carbons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations (typically over 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is vital for piecing together the molecular skeleton. Key correlations would include those from the methine and methyl protons to the aromatic carbons, confirming the attachment point of the aminoethyl side chain to the phenyl ring. wikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. wikipedia.org This technique can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the aminoethyl side chain and the substituents on the aromatic ring. science.gov
Interactive Table: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Information Gained |
| COSY | ¹H ↔ ¹H | Identifies J-coupled protons (e.g., CH-CH₃, adjacent aromatic protons). sdsu.edu |
| HSQC | ¹H ↔ ¹³C (1-bond) | Connects protons to their directly attached carbons. wikipedia.org |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Establishes long-range connectivity, linking molecular fragments. wikipedia.org |
| NOESY | ¹H ↔ ¹H (space) | Determines spatial proximity of protons, providing conformational insights. science.gov |
While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of materials in their solid, crystalline, or amorphous forms. emory.edunih.gov In the solid state, anisotropic interactions that are averaged out in solution become apparent, providing a wealth of structural information. wikipedia.org For this compound, ssNMR could be used to:
Characterize polymorphism by identifying different crystalline forms, which may have distinct molecular conformations or packing arrangements.
Analyze intermolecular interactions, such as the hydrogen-bonding network involving the hydroxyl and amino groups.
Determine precise structural parameters, including internuclear distances and torsion angles within the crystalline lattice.
Techniques like Magic-Angle Spinning (MAS) are employed to reduce line broadening from anisotropic interactions, enabling high-resolution spectra to be obtained from solid samples. emory.eduwikipedia.org
Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.govnih.gov For this compound (C₈H₁₀BrNO), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. A key diagnostic feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion: an [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.
Interactive Table: HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (Da) | Isotope | Relative Abundance (%) |
| [C₈H₁₀⁷⁹BrNO]⁺ | 214.9997 | ⁷⁹Br | ~100.0 |
| [C₈H₁₀⁸¹BrNO]⁺ | 216.9976 | ⁸¹Br | ~97.3 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint that can be used to deduce the structure of the precursor ion. unito.itqut.edu.au For the protonated molecule of this compound, [M+H]⁺, collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways, providing mechanistic insights into its structure. researchgate.net Potential fragmentation mechanisms include:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a significant fragment ion.
Alpha-Cleavage: Cleavage of the C-C bond between the methine carbon and the aromatic ring, resulting in the loss of the ethylamine side chain.
Benzylic Cleavage: Fragmentation at the bond adjacent to the aromatic ring.
Analyzing these fragmentation pathways allows for the confirmation of the connectivity of the aminoethyl group to the bromophenol core. nih.gov
Interactive Table: Plausible MS/MS Fragmentations of [C₈H₁₀BrNO+H]⁺
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Loss/Fragment |
| 216/218 | NH₃ | 199/201 | Loss of ammonia from the amino group. |
| 216/218 | CH₃CHNH₂ | 173/175 | Cleavage of the aminoethyl side chain. |
| 216/218 | Br | 137 | Loss of a bromine radical. |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the conformational landscape of molecules. For this compound, the vibrational spectrum is expected to be a composite of the modes from the 3-bromophenol ring and the 1-aminoethyl side chain.
Functional Group Identification: The primary functional groups in this compound are the hydroxyl (-OH), amino (-NH2), and the C-Br and C-N bonds, along with the aromatic ring. The expected vibrational frequencies for these groups can be estimated by examining related compounds.
-OH and -NH2 Stretching: The O-H and N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, usually between 3200 and 3600 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding.
Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the ethyl group will have stretching frequencies just below 3000 cm⁻¹.
C-N Stretching: This vibration is expected in the 1020-1250 cm⁻¹ range.
C-O Stretching: The phenolic C-O stretching vibration typically appears in the 1200-1300 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is found at lower frequencies, generally in the 500-600 cm⁻¹ range.
Studies on similar molecules, such as 3-bromophenol, have provided detailed assignments of their vibrational spectra through both experimental (FT-IR, FT-Raman) and computational (DFT) methods sigmaaldrich.comsigmaaldrich.com. For 3-bromophenol, characteristic bands for the C-Br stretching and bending, as well as the phenolic O-H vibrations, have been identified and assigned sigmaaldrich.com.
Conformational Studies: The 1-aminoethyl side chain introduces conformational flexibility to the molecule. The orientation of this side chain relative to the aromatic ring can be studied using vibrational spectroscopy. Different conformers, such as gauche and anti arrangements of the amino group relative to the ring, will exhibit distinct vibrational frequencies. Research on 2-phenylethylamine, a related structure, has identified multiple stable conformers using microwave spectroscopy, revealing both extended (anti) and folded (gauche) forms stabilized by weak N-H···π interactions rsc.orgresearchgate.netresearchgate.net. Computational studies on phenethylamines have also shown that infrared spectra are dependent on the molecular conformation, allowing for the differentiation of various conformers. mdpi.com
Below is a table summarizing the expected IR and Raman active vibrational modes for the key functional groups in this compound, based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| -OH | Stretching | 3200-3600 | IR, Raman |
| -NH₂ | Stretching | 3200-3500 | IR, Raman |
| Aromatic C-H | Stretching | >3000 | IR, Raman |
| Aliphatic C-H | Stretching | <3000 | IR, Raman |
| C=C (Aromatic) | Stretching | 1400-1600 | IR, Raman |
| C-N | Stretching | 1020-1250 | IR |
| C-O (Phenolic) | Stretching | 1200-1300 | IR |
| C-Br | Stretching | 500-600 | IR, Raman |
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a specific crystal structure for this compound is not publicly available, analysis of related brominated organic compounds provides insight into the expected molecular geometry and intermolecular interactions.
Molecular Structure: The crystal structure would confirm the bond lengths, bond angles, and torsion angles of the molecule. Key parameters would include the C-Br, C-O, and C-N bond lengths, as well as the geometry of the benzene ring. The substitution of phenol (B47542) with electron-withdrawing groups like bromine is known to cause minor shortening of the C-C and C-O bonds. acs.org The conformation of the 1-aminoethyl side chain in the solid state would be of particular interest, as it would reveal the preferred orientation in the crystalline environment.
Intermolecular Interactions and Crystal Packing: In the solid state, molecules of this compound would be expected to form a network of intermolecular interactions that dictate the crystal packing. These interactions would likely include:
Hydrogen Bonding: The hydroxyl and amino groups are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of strong O-H···N, N-H···O, or O-H···O hydrogen bonds.
Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region interacting with a nucleophile.
π-π Stacking: The aromatic rings could engage in π-π stacking interactions.
The following table presents typical bond lengths that would be expected in the crystal structure of this compound based on known structures of similar compounds.
| Bond | Expected Bond Length (Å) |
| C-C (aromatic) | 1.37 - 1.40 |
| C-O (phenolic) | ~1.36 |
| C-N | ~1.47 |
| C-Br | ~1.90 |
Chiral Analytical Methods (e.g., Chiral HPLC, GC, CD Spectroscopy) for Enantiomeric Purity and Absolute Configuration
The presence of a chiral center at the α-carbon of the 1-aminoethyl group means that this compound exists as a pair of enantiomers. Chiral analytical methods are essential for separating these enantiomers, determining their purity, and assigning their absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for the separation of enantiomers. phenomenex.com This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For a molecule like this compound, which contains an amino group, several types of CSPs could be effective:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are widely used and have proven effective for separating a broad range of chiral compounds, including amines.
Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
Ligand-exchange CSPs: These are particularly useful for chiral amino alcohols and related compounds.
The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes and alcohols) to achieve baseline separation of the enantiomers.
Other Chiral Methods:
Chiral Gas Chromatography (GC): While less common for non-volatile compounds, GC with a chiral stationary phase can be used after appropriate derivatization of the amino and hydroxyl groups to increase volatility.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers give mirror-image CD spectra, which can be used to determine enantiomeric purity and, through comparison with theoretical calculations or known compounds, the absolute configuration.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents: The use of chiral solvating agents (CSAs) can induce chemical shift differences between enantiomers in the NMR spectrum. A thiourea derivative of 2-[(1R)-1-aminoethyl]phenol has been successfully used as a CSA for the enantiodifferentiation of N-3,5-dinitrobenzoyl amino acids, demonstrating the utility of this approach for structurally related compounds. mdpi.com
A summary of applicable chiral analytical methods is provided in the table below.
| Method | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric separation and purity determination |
| Chiral GC | Separation on a chiral column after derivatization | Enantiomeric separation of volatile derivatives |
| CD Spectroscopy | Differential absorption of circularly polarized light | Determination of absolute configuration and enantiomeric excess |
| NMR with CSAs | Formation of diastereomeric complexes with different NMR spectra | Enantiodifferentiation and determination of enantiomeric ratio |
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. slideshare.netshu.ac.uk The spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the substituted benzene ring.
Electronic Transitions: The phenol chromophore exhibits characteristic absorption bands in the UV region. For phenol itself, two main bands corresponding to π → π* transitions are observed. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring.
Primary Band (¹Lₐ): This is a high-energy transition, typically occurring around 210-220 nm for phenols.
Secondary Band (¹Lₑ): This is a lower-energy, less intense transition, usually found around 270-280 nm for phenols.
The presence of the bromine atom and the aminoethyl group will cause shifts in these absorption maxima (λmax). The bromine atom, with its lone pairs of electrons, can act as an auxochrome, typically causing a bathochromic (red) shift of the absorption bands. The amino group can also influence the spectrum.
UV spectra of 3-bromophenol show absorption maxima that can be used to approximate the expected spectrum of the target compound. nih.gov Computational studies on substituted phenols have also been used to predict and interpret their UV absorption spectra, correlating the spectral shifts with the electronic effects of the substituents. nih.gov
Complexation Studies: UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes. The phenolic hydroxyl group and the amino group can act as ligands, coordinating to metal ions. Upon complexation, the electronic structure of the chromophore is altered, leading to significant changes in the UV-Vis spectrum, such as the appearance of new absorption bands or shifts in the existing ones. By monitoring these spectral changes, it is possible to study the stoichiometry and stability of the formed complexes.
The expected electronic transitions for this compound are summarized below.
| Transition Type | Chromophore | Expected λmax Region (nm) |
| π → π | Substituted Benzene Ring | 210-230 |
| π → π | Substituted Benzene Ring | 270-290 |
| n → π* | Phenolic Oxygen, Amino Nitrogen | Lower intensity, may be obscured |
Theoretical and Computational Chemistry Studies
Cheminformatics and In Silico Approaches for Derivative DesignNo literature was found describing the use of cheminformatics or in silico methods for the design of derivatives based on the 2-(1-Aminoethyl)-3-bromophenol scaffold.
Further research and publication in these specific areas would be necessary to provide the detailed, data-driven article requested.
Hirshfeld Surface Analysis for Intermolecular Interactions
The Hirshfeld surface is a three-dimensional boundary mapped around a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the contribution from all other molecules in the crystal. researchgate.net The analysis of this surface and the generation of two-dimensional fingerprint plots offer a comprehensive picture of the intermolecular contacts. set-science.com The color-coded mapping of properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), allows for the immediate identification of regions involved in significant intermolecular interactions. nih.gov Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. set-science.com
For this compound, the presence of a hydroxyl group, an amino group, and a bromine atom suggests a rich variety of potential intermolecular interactions. The Hirshfeld surface analysis would be expected to reveal the dominant role of hydrogen bonding initiated by the hydroxyl and amino groups. Specifically, O-H···O, N-H···O, and N-H···N interactions are anticipated to be significant contributors to the crystal packing. nih.gov
Furthermore, the bromine atom can participate in halogen bonding (Br···O or Br···N) and other weaker interactions like C-H···Br contacts. nih.gov The aromatic ring gives rise to the possibility of π-π stacking and C-H···π interactions, which are also crucial in stabilizing the crystal lattice. rsc.org The interplay of these various forces dictates the final three-dimensional arrangement of the molecules.
A quantitative breakdown of these interactions is provided by the 2D fingerprint plot, which plots the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). mdpi.com The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a hierarchical understanding of the intermolecular interactions.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~35-45% | Represents the numerous van der Waals interactions between hydrogen atoms on adjacent molecules. nih.gov |
| O···H/H···O | ~15-25% | Indicative of strong hydrogen bonding involving the phenolic hydroxyl group and the amino group. nih.gov |
| Br···H/H···Br | ~10-20% | Highlights the significance of interactions involving the bromine atom, including weak hydrogen bonds. nih.govnih.gov |
| C···H/H···C | ~5-15% | Reflects weaker C-H···π and other C-H involved interactions. nih.gov |
| N···H/H···N | ~5-10% | Corresponds to hydrogen bonds involving the amino group. nih.gov |
| C···C | ~2-8% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |
| Others (e.g., Br···O, Br···N, O···N) | <5% | Minor contributions from other possible heteroatomic interactions. nih.gov |
The detailed research findings from a Hirshfeld surface analysis would provide a comprehensive understanding of the supramolecular assembly of this compound. The visualization of the Hirshfeld surface and the quantitative data from the 2D fingerprint plots would offer invaluable insights into the relative importance of the different intermolecular forces at play, ultimately governing the physicochemical properties of the compound in its solid state.
Applications in Chemical Synthesis and Materials Science Research
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral β-amino alcohols are highly valued structural motifs in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The enantiopure form of 2-(1-Aminoethyl)-3-bromophenol serves as a chiral building block, a fundamental component used to introduce a specific stereocenter into a target molecule. This is crucial in asymmetric synthesis, where the control of stereochemistry is paramount for achieving the desired biological activity.
Furthermore, simple primary β-amino alcohols themselves can function as effective organocatalysts in asymmetric reactions, such as Michael additions, by activating substrates through the formation of transient chiral intermediates. nih.gov This dual role as both a structural component and a potential catalyst highlights the versatility of the this compound scaffold in the field of asymmetric synthesis. The development of synthetic routes to chiral amino acids and their derivatives is a continuous area of research, underscoring the importance of chiral building blocks. rsc.orgresearchgate.net
Table 1: Key Reactions in Asymmetric Synthesis Involving Chiral Amino Alcohol Scaffolds
| Reaction Type | Role of Chiral Amino Alcohol | Resulting Structure |
|---|---|---|
| Asymmetric Reduction | Chiral ligand or catalyst | Enantiomerically enriched alcohols |
| Asymmetric Alkylation | Chiral auxiliary | Molecules with new chiral centers |
| Michael Addition | Organocatalyst | Chiral carbonyl compounds |
Precursor for Ligands in Organometallic Catalysis
The development of novel chiral ligands is a cornerstone of progress in asymmetric transition-metal catalysis. The structure of this compound is well-suited for its use as a precursor in the synthesis of such ligands. The nitrogen atom of the amino group and the oxygen atom of the phenolic hydroxyl group can act as a bidentate chelate, binding to a metal center to form a stable complex.
Chiral aminophenol derivatives have been successfully employed as ligands in a range of asymmetric catalytic reactions. researchgate.net The stereochemistry of the ligand, originating from the chiral center of the aminoethyl group, can effectively control the spatial arrangement of reactants around the metal center, thereby directing the stereochemical outcome of the reaction with high enantioselectivity.
Moreover, the bromine atom on the aromatic ring provides a site for further modification. Through cross-coupling reactions, such as Suzuki or Sonogashira couplings, the bromophenol core can be functionalized to introduce other coordinating groups (e.g., phosphines) or to tune the steric and electronic properties of the ligand. semanticscholar.org This modularity allows for the systematic development of a library of ligands to optimize catalytic performance for specific transformations. Chiral β-aminophosphine derivatives, for example, have emerged as powerful ligands and organocatalysts in their own right. rsc.org The use of amino alcohols as ligands has proven effective in nickel-catalyzed Suzuki reactions, expanding the scope of cross-coupling chemistry. organic-chemistry.org
Table 2: Potential Metal Complexes with Ligands Derived from this compound
| Metal Center | Potential Catalytic Application | Ligand Type |
|---|---|---|
| Rhodium (Rh) | Asymmetric Hydrogenation | Chiral Aminophenol |
| Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Chiral Amino Alcohol |
| Palladium (Pd) | Asymmetric Allylic Alkylation | Chiral Aminophosphine |
| Nickel (Ni) | Suzuki Cross-Coupling | Amino Alcohol |
Applications in Polymer and Material Chemistry (e.g., functionalization, supramolecular assemblies)
In materials science, the functionalization of polymers and surfaces is key to tailoring their properties for specific applications. The reactive groups of this compound make it a candidate for incorporation into polymeric structures or for grafting onto material surfaces. Aminophenols can undergo polymerization to form polyaniline derivatives, which are known for their conductive properties. mdpi.comresearchgate.net Incorporating a chiral, functionalized monomer like this compound could lead to the development of novel conductive polymers with unique recognition or sensory capabilities.
The compound's structure is also highly relevant to the field of supramolecular chemistry, which studies non-covalent interactions between molecules. youtube.com The phenol (B47542) group can act as a hydrogen bond donor, while the bromine atom can participate in halogen bonding. nih.gov Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, which has become a powerful tool in crystal engineering and the design of self-assembling systems. nih.govresearchgate.netresearchgate.net The interplay of hydrogen bonding from the OH group and halogen bonding from the Br atom could be used to guide the formation of predictable and robust supramolecular assemblies, such as liquid crystals or porous organic frameworks.
Design and Synthesis of Advanced Chemical Probes
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. nih.gov The development of high-quality probes is essential for target validation in drug discovery. The this compound scaffold possesses features that make it an attractive starting point for the synthesis of such probes.
The core structure provides a three-dimensional framework that can be systematically modified to optimize binding affinity and selectivity for a target protein. The amino group serves as a convenient attachment point for linker moieties, which can be used to connect the probe to reporter tags (e.g., fluorophores, biotin) or photoreactive groups for activity-based protein profiling and target identification. semanticscholar.org Bromophenol derivatives have been explored in the design of enzyme inhibitors, demonstrating the utility of this chemical class in creating biologically active molecules. nih.gov The synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of novel probes for interrogating biological systems.
Development of Novel Reagents and Catalysts
Beyond its role as a ligand precursor, this compound and its derivatives have the potential to be developed into novel reagents and catalysts. Chiral amino alcohols are known to catalyze a variety of organic transformations. For example, they can be used as organocatalysts for the selective oxidation of alcohols or in phase-transfer catalysis, where their chirality can induce enantioselectivity in reactions occurring between different phases. nih.govmdpi.com
The combination of the chiral amine, the alcohol, and the electronically modifiable bromophenyl ring offers a platform for designing multifunctional catalysts. For instance, the phenolic hydroxyl group could be modified to enhance acidity or to introduce additional binding sites, while the bromine atom allows for immobilization onto a solid support, facilitating catalyst recovery and reuse. The development of catalysts from chiral aminophosphines and other derivatives continues to be an active area of research, aiming to create more efficient and selective chemical transformations. rsc.orgnih.gov
Interactions with Biological Systems: Fundamental Research Insights Non Clinical Focus
Investigation of Molecular Recognition Mechanisms (e.g., enzyme-ligand binding kinetics, receptor interaction models in vitro)
The interaction of any small molecule, such as 2-(1-Aminoethyl)-3-bromophenol, with biological macromolecules is governed by the principles of molecular recognition. This process is often studied through the lens of enzyme-ligand binding kinetics and receptor interaction models, which describe the specificity and dynamics of these interactions.
Three primary models describe how a ligand might bind to a protein receptor or enzyme:
Lock and Key Model: This early model proposes a static interaction where a ligand fits into the rigid active site of a protein, much like a key fits a specific lock.
Induced Fit Model: An evolution of the first model, this theory suggests that the binding of a ligand can induce a conformational change in the protein's active site, leading to a more complementary and tighter fit. nih.gov
Conformational Selection Model: This model posits that proteins are not rigid but exist as an ensemble of different conformations in equilibrium. A ligand selectively binds to the most favorable conformation, shifting the equilibrium toward that state. nih.gov
The speed and stability of these interactions are quantified by kinetic parameters, namely the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). nih.gov The ratio of these constants defines the equilibrium dissociation constant (Kd), a measure of binding affinity. nih.gov While high affinity (low Kd) has historically been a primary goal in drug discovery, there is a growing understanding that the duration of the drug-target interaction, or "residence time" (the inverse of kₒff), can be a more critical predictor of efficacy. researchgate.net
A variety of in vitro techniques are employed to measure these kinetic parameters. Radioligand binding assays have historically been used to determine on- and off-rates. nih.gov More advanced methods include Förster's Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), and Bioluminescence Resonance Energy Transfer (BRET), which use energy transfer between fluorescent or luminescent labels on the interacting molecules to monitor binding events in real-time. nih.govbmglabtech.com
While specific kinetic data for this compound are not detailed in the available literature, its binding mechanisms with any potential protein targets would be elucidated using these established models and experimental techniques.
Studies on Biochemical Pathways and Metabolic Transformations (in vitro, mechanistic)
Biochemical pathways are the complex, enzyme-catalyzed networks of reactions essential for cellular function, growth, and metabolism. longdom.org Key pathways include catabolic processes that break down molecules to release energy, such as glycolysis, and anabolic pathways that use energy to build complex molecules. longdom.orgnih.gov
When a xenobiotic compound like this compound is introduced into a biological system, it is subject to metabolic transformations, primarily aimed at increasing its water solubility to facilitate excretion. These transformations are generally categorized into two phases:
Phase I Metabolism: Involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the molecule. These reactions are primarily carried out by the cytochrome P450 family of enzymes. For this compound, Phase I metabolism could potentially involve hydroxylation of the phenyl ring or oxidation of the aminoethyl side chain.
Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I. This process further increases the compound's polarity.
In vitro studies using liver microsomes, which are rich in metabolic enzymes, are a standard method for investigating the metabolic fate of new chemical entities. Such studies would be necessary to identify the specific metabolites of this compound and the enzymatic pathways responsible for their formation.
Use as a Chemical Probe for Illuminating Biological Processes (non-therapeutic)
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in cells and organisms. nih.govnih.gov To be considered a high-quality chemical probe, a compound must meet several stringent criteria, including high potency (typically with an IC₅₀ or Kd ≤ 100 nM), significant selectivity (at least a 30-fold preference for its target over other related proteins), and demonstrated target engagement in a cellular context (at concentrations ≤ 1 µM). nih.goveubopen.org
The development of a chemical probe often involves optimizing a "hit" compound identified through screening. For instance, the discovery of PFI-1, a potent and selective inhibitor of the BET family of bromodomains, began with a fragment-based screening approach followed by structural optimization to enhance its properties as a probe. nih.gov This probe has been instrumental in furthering the understanding of BET bromodomain function in inflammatory and proliferative diseases. nih.gov
Given its structure, this compound could serve as a scaffold or starting point for the development of a chemical probe. Through medicinal chemistry efforts to optimize its potency and selectivity for a particular biological target, it could be transformed into a valuable tool for exploring fundamental biological processes without a therapeutic goal.
Structure-Activity Relationships in Fundamental Biological Assays (mechanistic, not therapeutic)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. By systematically modifying different parts of a lead compound and assessing the impact on its function in biological assays, researchers can identify the key chemical features required for activity.
For bromophenol compounds, SAR studies have provided insights into the features that govern their inhibitory activity against various enzymes. For example, in a series of derivatives designed as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), it was found that a tricyclic scaffold and the presence of multiple bromine atoms (four to five) on the aryl rings were important for potent inhibition. nih.gov This work led to the development of a compound with an IC₅₀ of 0.89 µmol/L, approximately twofold more potent than the original lead compound. nih.gov
Similarly, SAR studies on a series of 2-amino-N-phenylacetamide inhibitors revealed that while replacing a 5-chloro group with other electron-withdrawing groups like bromo maintained potency, more significant structural modifications often led to a loss of activity. nih.gov These studies highlight that even minor changes to a molecule's structure can significantly impact its biological profile. The table below illustrates hypothetical SAR insights for bromophenol derivatives based on these principles.
| Modification to Bromophenol Core | Resulting Change in Activity (Example Target: Enzyme X) | Rationale |
| Increase number of Bromine atoms | Increased Potency | Enhances hydrophobic interactions or specific halogen bonding in the active site. |
| Vary position of Aminoethyl group | Decreased or Abolished Activity | The specific position is critical for forming key hydrogen bonds with target residues. |
| Change stereochemistry of Aminoethyl group | Significant Change in Potency | The active site is stereospecific; only one enantiomer fits optimally. |
| Replace Bromine with Chlorine | Maintained Potency | Halogens are of similar size and electronegativity, allowing for comparable interactions. |
| Add bulky substituent to phenyl ring | Decreased Potency | Steric hindrance prevents the molecule from fitting into the enzyme's binding pocket. |
In Vitro Studies of Cellular Uptake and Distribution Mechanisms (without clinical implication)
Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological effects. In vitro studies using cell cultures are essential for elucidating these mechanisms. The primary barrier to cellular entry is the plasma membrane. Small molecules can cross this barrier through passive diffusion or via transporter-mediated uptake. Larger molecules or nanoparticles often enter cells through endocytosis, a process where the cell membrane engulfs the substance to form an intracellular vesicle. nih.govmdpi.com
Several techniques are used to visualize and quantify cellular uptake:
Fluorescence Microscopy: If the compound is intrinsically fluorescent or is labeled with a fluorescent dye, confocal laser scanning microscopy can be used to visualize its internalization and subcellular distribution (e.g., cytoplasm, nucleus). nih.govnih.gov
Studies on various nanoparticles have shown that factors such as size, surface charge, and the presence of specific targeting ligands (like antibodies) can significantly influence the efficiency and mechanism of uptake. nih.govmdpi.com For this compound, its relatively small size and chemical properties would suggest potential uptake via passive diffusion, although transporter-mediated mechanisms cannot be ruled out without specific experimental investigation.
Mechanistic Studies of Interactions with Microbial Systems (e.g., enzyme inhibition, DNA interaction)
Bromophenols are a class of compounds known to possess antimicrobial properties, and their mechanisms of action can involve various interactions with microbial systems.
One key mechanism is enzyme inhibition . Certain brominated compounds have been shown to act as mechanism-based inhibitors of bacterial enzymes. For instance, 4-(bromomethyl)-2-nitrophenyl diethyl phosphate (B84403) was found to irreversibly inactivate bacterial phosphotriesterase by forming a reactive quinone methide intermediate that covalently modifies the enzyme. nih.gov Other synthetic bromophenols have been investigated as potential inhibitors of dihydrofolate reductase (DHFR) in Staphylococcus aureus, an enzyme critical for bacterial survival. researchgate.net Flavonoids, another class of natural products, are known to inhibit bacterial growth by targeting various proteins, including efflux pumps and DNA gyrase. nih.gov
Another potential mechanism is DNA interaction . Many small molecules can bind to DNA, disrupting its structure and function. This interaction can occur through intercalation (inserting between base pairs), groove binding, or covalent binding. Gel electrophoresis experiments are commonly used to study these interactions. ijpsonline.com The cleavage of plasmid DNA, observed as a change in its migration pattern on a gel, can indicate that a compound is capable of damaging DNA. researchgate.netnih.gov While direct evidence for this compound is lacking, related aminophenol Schiff base complexes have been shown to bind to and cleave DNA, suggesting this as a possible mode of antimicrobial action. researchgate.net
Molecular Docking Studies with Biomolecules for Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). mdpi.com By simulating the interaction at a molecular level, docking can provide valuable insights into the potential biological targets of a compound and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the complex. mdpi.com
This method has been widely applied to study bromophenol compounds. Docking studies have predicted that various bromophenols can bind effectively to the active sites of enzymes like tyrosinase and protein tyrosine phosphatase 1B (PTP1B). mdpi.com For example, one study showed that a potent bromophenol inhibitor formed three hydrogen bonds within the catalytic pocket of PTP1B. mdpi.com Another computational study demonstrated that a synthetic bromophenol compound displayed a favorable binding affinity with the active site of the dihydrofolate reductase (DHFR) enzyme from S. aureus. researchgate.net
The results from these studies are often presented as a docking score, which estimates the binding free energy (with more negative values indicating stronger binding), and a detailed view of the predicted binding pose. This information is critical for guiding SAR studies and for rationally designing more potent and selective analogs.
| Compound Class | Target Biomolecule | Key Predicted Interactions | Reported Binding Energy / Score | Reference |
| Bromophenol (bis-2,3-DE) | Mushroom Tyrosinase | Hydrogen bonds with Arg 268 and Per 404 | -7.81 kcal/mol | mdpi.com |
| Bromophenol (bis-2,3-ME) | Protein Tyrosine Phosphatase 1B (PTP1B) | Hydrogen bonds with Lys 116, Arg 221, and Cys 215 | -6.86 kcal/mol | mdpi.com |
| Synthetic Bromophenol | S. aureus Dihydrofolate Reductase (DHFR) | Favorable binding affinity with the active site | Not specified | researchgate.net |
| Oroxylin A | Quercetin 2,3-dioxygenase (QDO) | Favorable binding affinity with the active site cavity | -5.6 kcal/mol | researchgate.net |
| Ferulic Acid | Met-tyrosinase | Hydrogen bond and interaction with copper ions | -4.8 kcal/mol (Kd) | mdpi.com |
Emerging Research Areas and Future Perspectives
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The application of AI to a molecule like 2-(1-Aminoethyl)-3-bromophenol would begin by converting its structure into a machine-readable format using molecular descriptors or fingerprints. rsc.org These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure, serving as the input for predictive models.
Table 1: Illustrative Molecular Descriptors for AI/ML Modeling of this compound
| Descriptor Type | Specific Example | Information Encoded | Potential Application |
|---|---|---|---|
| 1D Descriptors | Molecular Weight, Atom Count | Basic constitutional properties | Initial filtering, basic property correlation |
| 2D Descriptors | Topological Polar Surface Area (TPSA) | Polar surface area, relates to membrane permeability | Prediction of cell permeability and oral bioavailability |
| Molecular Fingerprints (e.g., ECFP4) | Presence of specific substructural features | Similarity searching, activity prediction, classification models | |
| 3D Descriptors | 3D Shape (e.g., ROCS) | Spatial arrangement of atoms | Virtual screening, predicting binding affinity to targets |
| Partial Charges | Electronic distribution across the molecule | Modeling intermolecular interactions, reactivity prediction |
Novel Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. wikipedia.org These reversible interactions drive the spontaneous organization of molecules into ordered, functional architectures through a process known as self-assembly. nih.gov The structure of this compound is rich with functional groups capable of participating in these key interactions, making it a promising building block for novel supramolecular systems.
The phenolic hydroxyl (-OH) group and the primary amino (-NH2) group are excellent hydrogen bond donors and acceptors. nih.gov This dual capability could allow the molecule to form extensive hydrogen-bonded networks, leading to the formation of gels, liquid crystals, or other ordered materials. The aromatic ring provides a platform for π-π stacking interactions, where the electron clouds of adjacent rings align, contributing to the stability of the assembled structure. aceec.ac.in
A particularly interesting feature is the bromine atom. Once viewed primarily as a synthetic handle, halogen atoms are now recognized as participants in "halogen bonding," a directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophile. ijres.org The bromine atom in this compound could act as a halogen bond donor, interacting with Lewis bases (e.g., carbonyls, amines) on neighboring molecules to direct self-assembly with high specificity and directionality. The interplay of these different non-covalent forces could lead to the creation of complex, hierarchical structures. acs.org
Table 2: Potential Non-Covalent Interactions for this compound in Supramolecular Assembly
| Functional Group | Interaction Type | Role of Functional Group | Potential Supramolecular Outcome |
|---|---|---|---|
| Phenolic Hydroxyl (-OH) | Hydrogen Bonding | Donor and Acceptor | Formation of chains, sheets, or 3D networks |
| Amino (-NH2) | Hydrogen Bonding | Donor and Acceptor | Cross-linking of assemblies, pH-responsive structures |
| Aromatic Ring | π-π Stacking | Electron Cloud Interaction | Stabilization of layered or columnar structures |
| Bromine Atom (-Br) | Halogen Bonding | Halogen Bond Donor | Directional control of assembly, crystal engineering |
Green Chemistry Innovations for Compound Synthesis and Utilization
Green chemistry, guided by its 12 principles, seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com Applying these principles to the synthesis of this compound could lead to more sustainable and efficient manufacturing methods. mdpi.comjddhs.com
Key areas for green innovation in its synthesis include:
Safer Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. A green approach would prioritize the use of safer alternatives like water, ethanol, or bio-based solvents, or even solvent-free reaction conditions. instituteofsustainabilitystudies.com
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. jddhs.com For instance, the introduction of the chiral amine could be achieved via asymmetric reductive amination using a recyclable chiral catalyst, avoiding large quantities of chiral auxiliaries.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com This involves choosing reactions that minimize the formation of byproducts. Multi-component reactions, where three or more reactants combine in a single step, are a powerful strategy for improving atom economy. nih.gov
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comresearchgate.net
Table 3: Comparison of Solvents Based on Green Chemistry Principles
| Solvent Class | Example(s) | Typical Use in Synthesis | Green Chemistry Considerations |
|---|---|---|---|
| Traditional (Hazardous) | Dichloromethane, Benzene (B151609) | Extractions, reaction medium | Toxic, carcinogenic, environmentally persistent |
| Common (Usable with Caution) | Tetrahydrofuran (THF), Acetonitrile | Reaction medium, chromatography | Flammable, can form peroxides, some toxicity |
| Greener Alternatives | Water, Ethanol, Ethyl Lactate | Reaction medium, purification | Low toxicity, renewable sources, biodegradable |
| Novel Green Solvents | Supercritical CO₂, Ionic Liquids | Reaction and extraction medium | Non-flammable, tunable properties, but recycling can be complex |
Challenges and Opportunities in Stereoselective Synthesis of Analogues
The this compound molecule contains a stereocenter at the carbon atom adjacent to the amino group. This means it exists as a pair of enantiomers (non-superimposable mirror images). In biological systems, the specific three-dimensional arrangement of a molecule is often critical for its activity, as biological targets like enzymes and receptors are themselves chiral. nih.gov Therefore, the ability to selectively synthesize one enantiomer over the other (stereoselective synthesis) is of paramount importance.
The synthesis of chiral amines is a well-established but challenging area of organic chemistry. rsc.org Key opportunities for the stereoselective synthesis of this compound analogues include:
Asymmetric Hydrogenation: The reduction of a prochiral imine or enamine precursor using a transition metal catalyst complexed with a chiral ligand is one of the most efficient methods for producing enantiomerically pure amines. nih.govacs.org
Asymmetric Reductive Amination: This involves the reaction of a ketone precursor with an ammonia (B1221849) source in the presence of a reducing agent and a chiral catalyst to directly form the chiral amine. scilit.com
Biocatalysis: Enzymes such as transaminases can catalyze the conversion of a ketone to a chiral amine with extremely high levels of stereoselectivity under mild, environmentally friendly conditions (in water).
The primary challenge lies in developing a catalyst or synthetic route that provides high yield and high enantiomeric excess (a measure of the purity of one enantiomer) for this specific substitution pattern. Success in this area would enable detailed studies into how each specific enantiomer interacts with biological systems, potentially revealing different activities or safety profiles.
Table 4: Potential Strategies for Stereoselective Synthesis of Chiral Amine Analogues
| Synthesis Strategy | Precursor Type | Key Component | Advantages | Challenges |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Imine or Enamine | Chiral Metal Catalyst (e.g., Rh, Ir, Ru) | High efficiency, high enantioselectivity | Substrate specificity, catalyst cost |
| Asymmetric Reductive Amination | Ketone | Chiral Catalyst & Reducing Agent | Direct conversion from readily available ketones | Catalyst development, optimizing conditions |
| Biocatalysis | Ketone | Enzyme (e.g., Transaminase) | Extremely high selectivity, green conditions | Enzyme stability, substrate scope |
| Chiral Auxiliary Method | Ketone or Amine | Covalently attached chiral molecule | Reliable and well-established | Requires extra steps for attachment and removal |
Potential for Advanced Functional Materials Development
The unique combination of functional groups in this compound makes it an attractive monomer for the synthesis of advanced functional materials. polysciences.com Polymers and materials derived from this scaffold could possess tailored electronic, optical, or recognition properties.
Polymer Synthesis: The phenol (B47542) and amine functionalities can be readily used in polymerization reactions. For example, it could be incorporated into polyesters, polyamides, or polyurethanes, imparting specific properties to the polymer backbone. google.comgoogle.comrsc.org The presence of the bulky bromophenol group could influence the polymer's thermal stability, solubility, and morphology.
Functional Coatings and Resins: Phenolic compounds are precursors to phenolic resins, which are known for their thermal stability and chemical resistance. nih.gov Incorporating the aminoethyl and bromo groups could create resins with enhanced functionality, such as improved adhesion or the ability to be further modified.
Organic Electronics: Brominated aromatic compounds are crucial intermediates in the synthesis of organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.commdpi.com The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the construction of larger, conjugated systems. nbinno.com This molecule could, therefore, act as a building block for novel semiconducting materials.
The chirality of the monomer could also be used to create chiral polymers, which have applications in chiral separations and sensing. The amine and phenol groups could also serve as metal-coordination sites, leading to the formation of functional metal-organic frameworks (MOFs).
Table 5: Potential Applications in Advanced Functional Materials
| Material Type | Relevant Functional Group(s) | Polymerization/Modification Method | Potential Application |
|---|---|---|---|
| Functional Polyamides/Polyesters | -NH2, -OH | Polycondensation | High-performance plastics, biodegradable materials |
| Modified Phenolic Resins | -OH, Aromatic Ring | Polycondensation with aldehydes | Adhesives, coatings with tunable properties |
| Organic Semiconductors | -Br, Aromatic Ring | Palladium-catalyzed cross-coupling | OLEDs, OFETs, organic photovoltaics |
| Chiral Polymers | Chiral Center at C-NH2 | Polymerization of enantiopure monomer | Chiral chromatography, asymmetric catalysis |
| Metal-Organic Frameworks (MOFs) | -OH, -NH2 | Coordination with metal ions | Gas storage, catalysis, chemical sensing |
Q & A
Q. What are the standard synthetic routes for 2-(1-Aminoethyl)-3-bromophenol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves bromination of a phenolic precursor followed by introduction of the aminoethyl group. Key steps include:
- Bromination : Use bromine or N-bromosuccinimide (NBS) with catalysts like Fe or AlCl₃ to achieve regioselective bromination at the 3-position of the phenol ring .
- Aminoethyl Introduction : Employ reductive amination or nucleophilic substitution using ethylenediamine derivatives.
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied. For example, NBS in acetonitrile at 60°C yields higher selectivity compared to Br₂ in dichloromethane .
Table 1 : Comparison of Bromination Methods
| Reagent | Catalyst | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| Br₂ | AlCl₃ | CH₂Cl₂ | 65 | Moderate |
| NBS | Fe | CH₃CN | 82 | High |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multi-technique characterization is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C3, aminoethyl at C2). Aromatic protons appear as doublets due to coupling with bromine .
- X-ray Crystallography : Resolves stereochemical ambiguities. For analogs like (E)-3-[(3-Bromophenyl)iminomethyl]benzene-1,2-diol, X-ray data reveal planarity of the bromophenol ring and intramolecular hydrogen bonds .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 230.0 [M+H]⁺ for C₈H₁₀BrNO) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields for enantioselective synthesis of this compound?
- Methodological Answer : Discrepancies arise from chiral auxiliary selection or kinetic vs. thermodynamic control. Comparative approaches include:
- Enzymatic Resolution : ω-Transaminases (ω-TA) selectively catalyze (R)- or (S)-enantiomer formation. For (R)-2-(1-aminoethyl)-4-fluoroaniline, ω-TA from Arthrobacter sp. achieves >99% enantiomeric excess (ee) .
- Chiral Ligands : Use (S)-BINOL-derived ligands in asymmetric catalysis to improve ee. Ligand screening (e.g., phosphoramidites vs. salens) identifies optimal stereochemical outcomes .
Q. How does the electronic nature of the bromophenol ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine group activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks. Experimental and computational studies (DFT) show:
- Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids occurs preferentially at the C5 position due to bromine’s meta-directing effects .
- Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., NH₃ in DMF at 120°C) due to reduced ring electron density .
Q. What methodologies assess the environmental impact and biodegradation pathways of this compound?
- Methodological Answer :
- Bioconcentration Factor (BCF) : Estimated via carp exposure studies. For 3-bromophenol, BCF = 4.1–10 suggests low bioaccumulation potential .
- Soil Mobility : Predicted using log Kow (2.63) and Koc (640), indicating low mobility in organic-rich soils .
- Microbial Degradation : Aerobic batch reactors with Pseudomonas spp. show partial degradation (~40% in 14 days), monitored via HPLC-MS .
Contradiction Analysis
Q. Why do divergent reports exist regarding the antimicrobial activity of bromophenol derivatives?
- Methodological Answer : Variations stem from:
- Structural Modifications : Minor changes (e.g., methoxy vs. aminoethyl groups) alter lipophilicity and membrane penetration. For example, 3,4,5-tribromopyrocatechol derivatives show stronger activity than mono-brominated analogs .
- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative), inoculum size, and solvent (DMSO vs. ethanol) affect MIC values. Standardized CLSI protocols are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
